molecular formula C13H14Cl2N4O B5740605 N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea

N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea

Cat. No. B5740605
M. Wt: 313.18 g/mol
InChI Key: KHXZTQDURPIJRO-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea, commonly known as dichlorprop, is a synthetic herbicide that is widely used in the agricultural industry to control broadleaf weeds. Its chemical structure consists of two chlorophenyl groups and a pyrazol-3-ylmethyl group attached to a urea molecule. Dichlorprop is known for its selective action against dicotyledonous plants, making it an effective tool for weed control in crops such as cereals, soybeans, and potatoes.

Mechanism of Action

Dichlorprop acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of branched-chain amino acids in plants. This results in a buildup of toxic intermediates that ultimately leads to cell death. The selectivity of dichlorprop for dicotyledonous plants is due to the fact that AHAS is more sensitive to inhibition in these plants compared to monocotyledonous plants.
Biochemical and Physiological Effects
Studies have shown that exposure to dichlorprop can lead to a range of physiological effects in plants, including reduced growth, chlorosis, and necrosis. In non-target organisms, dichlorprop has been found to have low toxicity, with no adverse effects observed in honeybees and only minor effects on earthworms.

Advantages and Limitations for Lab Experiments

Dichlorprop is a useful tool for studying the effects of herbicides on plant growth and development. Its selectivity for dicotyledonous plants makes it a valuable tool for studying the biosynthesis of amino acids in these plants. However, its use in lab experiments is limited by its potential to cause harm to non-target organisms, and precautions should be taken to minimize exposure.

Future Directions

There are several areas of research that could benefit from further study of dichlorprop. One potential direction is the development of new herbicides based on the structure of dichlorprop that are more effective and have fewer environmental impacts. Another area of research is the investigation of the molecular mechanisms underlying the selectivity of dichlorprop for dicotyledonous plants. Additionally, more studies are needed to assess the long-term effects of dichlorprop exposure on non-target organisms in agricultural settings.

Synthesis Methods

Dichlorprop can be synthesized by reacting 2,4-dichlorophenol with ethyl 3-amino-1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with methylamine to yield dichlorprop.

Scientific Research Applications

Dichlorprop has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to inhibit the growth of various dicotyledonous weeds by interfering with their ability to synthesize amino acids, leading to their eventual death. Dichlorprop has also been found to have minimal impact on beneficial insects such as bees and predatory mites, making it a safer option for weed control in agricultural settings.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[(1-ethylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-2-19-6-5-10(18-19)8-16-13(20)17-12-4-3-9(14)7-11(12)15/h3-7H,2,8H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXZTQDURPIJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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